N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide
Description
N-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide is a synthetic small molecule characterized by a pyrrolidinone core (5-oxopyrrolidine) substituted with a 4-methoxyphenyl group at the 1-position and an azepane-1-carboxamide moiety at the 3-position. The synthesis of analogous compounds typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications, as seen in related studies .
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-24-16-8-6-15(7-9-16)21-13-14(12-17(21)22)19-18(23)20-10-4-2-3-5-11-20/h6-9,14H,2-5,10-13H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOGCEKJFGTXMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the azepane ring via cyclization reactions under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include drug development for targeting specific biological pathways.
Industry: It is utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its effects and potential therapeutic applications .
Comparison with Similar Compounds
Structural Differences :
- Core : Shares the 5-oxopyrrolidine backbone.
- Substituents :
- Position 1 : Cyclohexyl group instead of 4-methoxyphenyl.
- Position 3 : 4-Acetylphenyl carboxamide instead of azepane-1-carboxamide.
Functional Implications :
- The acetylphenyl substituent introduces a ketone functional group, which could influence hydrogen-bonding interactions with biological targets.
Synthetic Pathway : Likely involves coupling of 5-oxopyrrolidine-3-carboxylic acid with cyclohexylamine and subsequent acetylation, as inferred from analogous methodologies .
Brassinin Derivatives (e.g., K10, K124)
Structural Differences :
- Core: Thiourea or modified indole scaffolds instead of pyrrolidinone.
- Substituents : Methoxyphenyl or tert-butoxycarbonyl groups.
Functional Implications : - Brassinin analogs are known for antifungal and anticancer activities, suggesting that the methoxyphenyl group in the target compound might confer similar bioactivity.
4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one Derivatives
Structural Differences :
- Core: Oxazolone ring instead of pyrrolidinone.
- Substituents : Similar 4-methoxyphenyl group but conjugated to a benzamide moiety.
Functional Implications : - Oxazolone derivatives exhibit anti-inflammatory and antimicrobial properties. The shared 4-methoxyphenyl group may contribute to π-π stacking interactions in target binding.
- The azepane carboxamide in the target compound could provide enhanced conformational flexibility compared to rigid oxazolone systems .
Comparative Data Table
Research Findings and Hypotheses
- Bioactivity : The target compound’s azepane moiety may enhance binding to G-protein-coupled receptors (GPCRs) due to its seven-membered ring’s conformational adaptability, whereas Y031-1970’s acetylphenyl group could target kinases .
- Synthetic Challenges : The incorporation of the 4-methoxyphenyl group requires precise regioselective conditions, as seen in oxazolone syntheses .
- Solubility : Compared to brassinin derivatives, the target compound’s lack of polar thiourea groups may reduce aqueous solubility, necessitating formulation optimization.
Biological Activity
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide, also known by its CAS number 877640-15-8, is a compound that has garnered interest due to its potential biological activities. This article presents a detailed overview of its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Name: this compound
- Molecular Formula: C18H25N3O3
- Molecular Weight: 331.41 g/mol
- CAS Number: 877640-15-8
- SMILES Representation: COc1ccc(cc1)N1CC(CC1=O)NC(=O)N1CCCCCC1
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the pyrrolidine structure have shown cytotoxic effects against various cancer cell lines, including human melanoma (A375) and colon adenocarcinoma (HT-29). The MTT assay results demonstrated that certain derivatives were more effective against HT-29 cells compared to A375 cells, suggesting a selective cytotoxicity profile .
Antibacterial Activity
The compound's antibacterial properties have been evaluated through various assays. Compounds with similar structural motifs have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. In particular, the presence of the p-methoxyphenyl group has been associated with enhanced activity against these pathogens .
Enzyme Inhibition
This compound may also act as an inhibitor of key enzymes involved in metabolic processes. Studies have highlighted its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer’s . The compound's ability to inhibit urease has also been noted, indicating its possible application in managing conditions related to urea metabolism .
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest: The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation: Some derivatives have been shown to increase ROS levels within cells, contributing to oxidative stress and subsequent cell death in tumor cells.
- Enzyme Interaction: Binding affinity studies suggest that the compound interacts with specific amino acid residues in target enzymes, inhibiting their activity.
Table 1: Summary of Biological Activities
| Activity Type | Assessed Against | Results |
|---|---|---|
| Anticancer | A375, HT-29 | Selective cytotoxicity observed |
| Antibacterial | Salmonella typhi, Bacillus subtilis | Moderate to strong activity |
| Enzyme Inhibition | AChE, Urease | Significant inhibition noted |
Notable Research Findings
In a study focusing on pyrrolidine derivatives, compounds similar to N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)azepane were synthesized and tested for their biological activities. The findings revealed that certain derivatives exhibited potent anticancer effects with IC50 values significantly lower than conventional chemotherapeutics . Furthermore, docking studies indicated favorable interactions between these compounds and target proteins involved in cancer progression and bacterial resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
